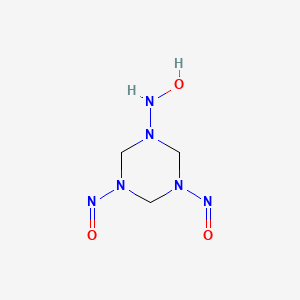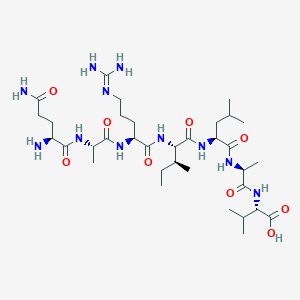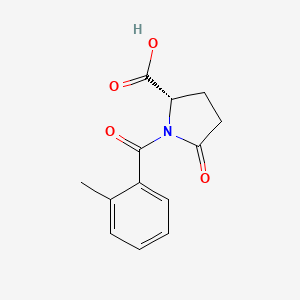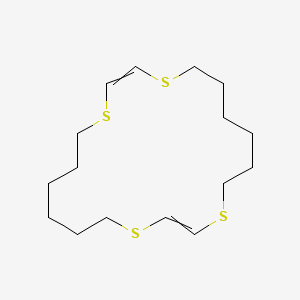![molecular formula C11H7FN2 B14238005 [1-(2-Fluorophenyl)ethylidene]propanedinitrile CAS No. 562812-56-0](/img/structure/B14238005.png)
[1-(2-Fluorophenyl)ethylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7FN2 . It consists of 11 carbon atoms, 7 hydrogen atoms, 2 nitrogen atoms, and 1 fluorine atom . This compound is known for its unique structure, which includes a fluorophenyl group attached to an ethylidene-propanedinitrile moiety.
Métodos De Preparación
The synthesis of [1-(2-Fluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(2-Fluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: can be compared with other similar compounds, such as:
[1-(4-Fluorophenyl)ethylidene]propanedinitrile: This compound has a similar structure but with the fluorine atom at the para position instead of the ortho position. The difference in the position of the fluorine atom can lead to variations in chemical reactivity and biological activity.
[1-(2-Chlorophenyl)ethylidene]propanedinitrile: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions.
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Propiedades
Número CAS |
562812-56-0 |
|---|---|
Fórmula molecular |
C11H7FN2 |
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
2-[1-(2-fluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2/c1-8(9(6-13)7-14)10-4-2-3-5-11(10)12/h2-5H,1H3 |
Clave InChI |
VAQSWQLFAZCUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C#N)C#N)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)

methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)

![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

